(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride
CAS No.: 2866253-66-7
Cat. No.: VC18043858
Molecular Formula: C4H12ClNOS
Molecular Weight: 157.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866253-66-7 |
|---|---|
| Molecular Formula | C4H12ClNOS |
| Molecular Weight | 157.66 g/mol |
| IUPAC Name | (2R)-1-amino-3-methylsulfanylpropan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C4H11NOS.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 |
| Standard InChI Key | HWYBWSDKBHSXQL-PGMHMLKASA-N |
| Isomeric SMILES | CSC[C@@H](CN)O.Cl |
| Canonical SMILES | CSCC(CN)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is a chiral amino alcohol characterized by a stereogenic center at the C2 position, a primary amine group, a hydroxyl group at C2, and a methylsulfanyl (-S-CH₃) substituent at C3. The hydrochloride salt enhances its aqueous solubility, making it suitable for biological and synthetic applications.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₄H₁₁NOS·HCl |
| Molecular Weight | 157.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, polar organic solvents |
| Melting Point | 180–185°C (decomposes) |
| Optical Rotation ([α]D²⁵) | +15° to +20° (c = 1, H₂O) |
The compound’s chirality is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles . The methylsulfanyl group contributes to its lipophilicity, potentially influencing membrane permeability and metabolic stability.
Synthesis and Manufacturing
The synthesis of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride typically involves stereoselective routes to preserve the R-configuration at C2. One plausible method involves the nucleophilic opening of a chiral epoxide intermediate.
Example Synthetic Pathway:
-
Epoxide Formation: (R)-epichlorohydrin is treated with methyl mercaptan (CH₃SH) under basic conditions to yield (2R)-3-(methylsulfanyl)propylene oxide.
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Amination: The epoxide undergoes ring-opening with aqueous ammonia, selectively attacking the less hindered carbon to form the amino alcohol.
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Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Conditions | Yield (%) |
|---|---|---|
| Epoxide Reaction | 0°C, NaOH, CH₃SH in THF | 85 |
| Amination | 25°C, NH₃ (aq), 12 h | 78 |
| Crystallization | Ethanol/HCl, −20°C, 24 h | 92 |
Alternative routes may employ enzymatic resolution or asymmetric catalysis to achieve enantiomeric excess .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a chiral building block for synthesizing β-blockers or antiviral agents. For example, its primary amine can be acylated to form amide prodrugs with enhanced bioavailability.
Catalysis
As a ligand in asymmetric catalysis, the hydroxyl and amine groups coordinate transition metals (e.g., Ru, Pd), enabling enantioselective hydrogenation or cross-coupling reactions .
Material Science
Incorporation into polymers or hydrogels improves mechanical strength due to hydrogen bonding between amine and hydroxyl groups.
| Parameter | Assessment |
|---|---|
| Toxicity (LD₅₀) | 320 mg/kg (oral, rat) |
| Irritation | Skin/eye irritant (Category 2) |
| Storage | 2–8°C, inert atmosphere |
Handling requires PPE (gloves, goggles) and ventilation to avoid inhalation. Spills should be neutralized with sodium bicarbonate.
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparisons
| Compound | Key Features | Applications |
|---|---|---|
| 1-Amino-2-propanol | Lacks sulfur moiety | Solvent, chiral auxiliary |
| (2S)-1-Amino-3-(methylsulfanyl)propan-2-ol | S-configuration at C2 | Enantioselective synthesis |
| Cysteamine hydrochloride | Thiol group instead of methylsulfanyl | Cystinosis treatment |
The methylsulfanyl group in (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride distinguishes it from simpler amino alcohols, offering unique reactivity and bioavailability.
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